2-Hydroxy-4-trifluoromethoxy-benzoic acid (HTB) is the primary metabolite of triflusal, a drug with anti-inflammatory and antiplatelet properties. [] HTB itself exhibits biological activity, particularly as a cyclooxygenase-2 (COX-2) inhibitor. [] COX-2 is an enzyme involved in the production of prostaglandins, which are mediators of inflammation. []
2-Hydroxy-4-trifluoromethoxy-benzoic acid, along with triflusal, demonstrates the ability to inhibit COX-2 protein expression in human mononuclear cells and in a rat model. [] This inhibition of COX-2 expression, rather than direct enzyme inhibition, distinguishes HTB from other COX-2 inhibitors like aspirin. [] Additionally, both HTB and triflusal effectively block the activation of the transcription factor NF-κB, surpassing the inhibitory capabilities of aspirin and sodium salicylate. [] This suggests that the beneficial effects of HTB might stem from its capacity to hinder the expression of genes regulated by NF-κB, which plays a crucial role in inflammatory responses.
The primary application of 2-Hydroxy-4-trifluoromethoxy-benzoic acid, as identified in the research, is its potential as a COX-2 inhibitor with anti-inflammatory properties. [] Unlike conventional COX-2 inhibitors, HTB acts by suppressing COX-2 expression rather than directly inhibiting the enzyme's activity. [] This unique mechanism suggests possible applications in conditions where de novo COX-2 expression is a significant factor. [] Additionally, its ability to block NF-κB activation indicates potential therapeutic benefits for diseases characterized by upregulated NF-κB-controlled genes, potentially expanding its therapeutic scope beyond inflammation. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4